Silane, bromotrioctyl-
Description
"Silane, bromotrioctyl-" (hypothetical structure: $ \text{BrSi(C}8\text{H}{17}\text{)}_3 $) is a brominated organosilane compound featuring three octyl groups bonded to a silicon atom and a bromine substituent. While direct references to this specific compound are absent in the provided evidence, its structure can be inferred from analogous bromosilanes. Such compounds typically serve as intermediates in organic synthesis, coupling agents, or modifiers in polymer systems due to the reactivity of the Si–Br bond and the hydrophobic nature of the octyl chains .
Properties
CAS No. |
68900-90-3 |
|---|---|
Molecular Formula |
C24H51BrSi |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
bromo(trioctyl)silane |
InChI |
InChI=1S/C24H51BrSi/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
InChI Key |
GRMBPTONJVRIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromotrioctylsilane can be synthesized through the reaction of trioctylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows: [ \text{Trioctylsilane} + \text{Bromine} \rightarrow \text{Bromotrioctylsilane} ]
Industrial Production Methods: In industrial settings, the production of bromotrioctylsilane involves large-scale bromination processes. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Bromotrioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to trioctylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Bromotrioctylsilane can be oxidized to form silanols or siloxanes in the presence of oxidizing agents.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Major Products:
Substitution: Silanol or siloxane derivatives.
Reduction: Trioctylsilane.
Oxidation: Silanols or siloxanes.
Scientific Research Applications
Bromotrioctylsilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bromotrioctylsilane involves the reactivity of the bromine-silicon bond. The bromine atom can be readily substituted by nucleophiles, leading to the formation of various silicon-containing compounds. The silicon atom can also participate in hydrosilylation reactions, where it adds across unsaturated bonds, forming new carbon-silicon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophilic attack.
Hydrosilylation: The silicon atom participates in the addition to unsaturated bonds, facilitated by catalysts such as platinum or rhodium complexes.
Comparison with Similar Compounds
Comparison with Similar Brominated Silanes
Structural and Functional Differences
(a) (3-Bromopropyl)trimethoxysilane
- Structure : $ \text{Br(CH}2\text{)}3\text{Si(OCH}3\text{)}3 $ ().
- Key Features : Combines a bromoalkyl chain with hydrolyzable methoxy groups.
- Applications : Widely used as a coupling agent in silica-filled rubber due to its dual reactivity: the methoxy groups bind to silica, while the bromine enhances crosslinking with polymers .
- Comparison: Unlike bromotrioctylsilane, this compound’s short alkyl chain and methoxy substituents increase hydrophilicity and reactivity toward inorganic surfaces.
(b) (Bromomethyl)trimethylsilane
- Structure : $ \text{BrCH}2\text{Si(CH}3\text{)}_3 $ ().
- Key Features : A simple bromomethyl-substituted silane with low molecular weight (167.12 g/mol).
- Applications : Used in nucleophilic substitution reactions due to the accessible Si–Br bond.
- Comparison : Bromotrioctylsilane’s bulky octyl groups would reduce volatility and increase lipophilicity, making it more suitable for applications requiring phase compatibility in hydrophobic matrices .
(c) [2-Bromo-4-(tert-butyl)-6-(triethylsilyl)phenoxy]trimethylsilane
- Structure : $ \text{C}{19}\text{H}{35}\text{OSi}_2\text{Br} $ ().
- Key Features : Aromatic bromine and bulky silyl/tert-butyl groups.
- Applications : Likely used in advanced organic synthesis or as a sterically hindered catalyst.
- Comparison: Bromotrioctylsilane lacks aromaticity, favoring aliphatic interactions. Its long alkyl chains may enhance solubility in nonpolar solvents compared to this aromatic derivative .
Reactivity and Performance in Rubber Compounds
Silane coupling agents like NXT Silane () are sulfur-based (e.g., TESPT, TESPD) but provide a benchmark for comparing bromosilanes in rubber applications:
| Property | NXT Silane (Sulfide) | (3-Bromopropyl)trimethoxysilane | Hypothetical Bromotrioctylsilane |
|---|---|---|---|
| Silane Loading (phr) | 6.4 | 5.65–6.41 | Likely higher due to bulkier groups |
| Mooney Viscosity | 77–87 | Not reported | Expected lower due to plasticizing octyl chains |
| Cure Time (t3, min) | 12–14 | Not reported | Potentially slower due to steric hindrance |
| Hydrolytic Stability | High | Moderate (methoxy hydrolysis) | Low (non-hydrolyzable Si–Br bond) |
Key Findings :
- Bromosilanes like (3-bromopropyl)trimethoxysilane show moderate reactivity in rubber but require optimization of mixing steps and temperatures ().
- Bromotrioctylsilane’s non-hydrolyzable Si–Br bond and long alkyl chains could reduce filler-polymer interactions compared to sulfide or methoxy silanes, impacting mechanical properties .
Thermal and Physical Properties
- Volatility : Bromotrioctylsilane’s high molecular weight (estimated >400 g/mol) would reduce volatility compared to (bromomethyl)trimethylsilane (167.12 g/mol) .
- Solubility : Octyl groups enhance solubility in hydrocarbons, contrasting with aromatic bromosilanes (), which favor polar aprotic solvents.
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